molecular formula C6H7FO4 B13501505 cis-2-Fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid

cis-2-Fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B13501505
M. Wt: 162.12 g/mol
InChI Key: USGFUKMVZYHGAG-AWFVSMACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid: is a versatile small molecule scaffold used in various scientific research fields. This compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under controlled conditions. The reaction conditions often include the use of fluorinating agents and methoxycarbonylating reagents to introduce the desired functional groups. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent quality and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid: A similar compound with a different substituent, used in similar applications.

    rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid: Another related compound with a chlorine substituent, studied for its unique properties.

Uniqueness

rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C6H7FO4

Molecular Weight

162.12 g/mol

IUPAC Name

(1R,2R)-2-fluoro-2-methoxycarbonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H7FO4/c1-11-5(10)6(7)2-3(6)4(8)9/h3H,2H2,1H3,(H,8,9)/t3-,6-/m1/s1

InChI Key

USGFUKMVZYHGAG-AWFVSMACSA-N

Isomeric SMILES

COC(=O)[C@]1(C[C@@H]1C(=O)O)F

Canonical SMILES

COC(=O)C1(CC1C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.